molecular formula C13H14N4O3S B2987499 1-(5-methylisoxazole-3-carbonyl)-N-(5-methylthiazol-2-yl)azetidine-3-carboxamide CAS No. 1396806-32-8

1-(5-methylisoxazole-3-carbonyl)-N-(5-methylthiazol-2-yl)azetidine-3-carboxamide

Cat. No.: B2987499
CAS No.: 1396806-32-8
M. Wt: 306.34
InChI Key: QFGMMNGPTDAYTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-methylisoxazole-3-carbonyl)-N-(5-methylthiazol-2-yl)azetidine-3-carboxamide, also known as MI-3, is a small molecule inhibitor that has shown promising results in scientific research. MI-3 is a potent and selective inhibitor of the E3 ubiquitin ligase, HDM2, which plays a crucial role in the regulation of the tumor suppressor protein, p53.

Scientific Research Applications

Synthesis and Chemical Properties

1-(5-methylisoxazole-3-carbonyl)-N-(5-methylthiazol-2-yl)azetidine-3-carboxamide is a compound that can be synthesized using various chemical processes. For instance, Martins et al. (2002) reported a one-pot synthesis technique involving 3-methylisoxazole-5-carboxamides, which are structurally related to the compound . This synthesis approach is significant for developing derivatives with potential applications in various fields, including pharmaceuticals and material science (Martins et al., 2002).

Catalytic Applications

The compound has been studied in the context of catalysis. Pasunooti et al. (2015) demonstrated that 5-methylisoxazole-3-carboxamide, a component of the compound, can direct Pd-catalyzed activation of inert C(sp3)-H bonds for C-C bond formation. This property is crucial for developing new synthetic pathways in organic chemistry, potentially leading to the creation of novel drugs and materials (Pasunooti et al., 2015).

Antitumor Properties

Research has indicated that derivatives of isoxazole and thiazole, which are parts of the compound, exhibit antitumor activities. For example, Stevens et al. (1984) discussed the synthesis of compounds that have curative activity against certain types of leukemia. This suggests potential applications of this compound or its derivatives in cancer research and treatment (Stevens et al., 1984).

Pharmaceutical Research

This compound and its derivatives have relevance in pharmaceutical research. For instance, McLaughlin et al. (2016) studied the synthesis and characterization of compounds with a pyrazole-5-carboxamide structure, which is chemically related. Such research is crucial for developing new drugs and understanding their mechanisms of action (McLaughlin et al., 2016).

Properties

IUPAC Name

1-(5-methyl-1,2-oxazole-3-carbonyl)-N-(5-methyl-1,3-thiazol-2-yl)azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O3S/c1-7-3-10(16-20-7)12(19)17-5-9(6-17)11(18)15-13-14-4-8(2)21-13/h3-4,9H,5-6H2,1-2H3,(H,14,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFGMMNGPTDAYTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)N2CC(C2)C(=O)NC3=NC=C(S3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.